(S)-1-Amino-3-phenylpropan-2-ol is an important chiral compound with applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceuticals. It is classified as an amino alcohol and is known for its role in the synthesis of beta-blockers and other therapeutic agents. The compound has the molecular formula and a molecular weight of 153.21 g/mol .
This compound can be derived from various synthetic routes, including enzymatic methods and traditional organic synthesis techniques. It falls under the category of chiral amines, which are significant in asymmetric synthesis due to their ability to produce enantiomerically pure products. The specific stereochemistry of (S)-1-amino-3-phenylpropan-2-ol makes it particularly valuable in pharmaceutical applications where chirality is crucial for biological activity.
The synthesis of (S)-1-amino-3-phenylpropan-2-ol can be achieved through several methods:
The chemical synthesis often involves multiple steps including protection of functional groups, reduction reactions using hydrogenation or borohydride reagents, and purification processes such as column chromatography. The yields can vary based on the specific conditions used, but optimized methods report yields around 80% .
(S)-1-Amino-3-phenylpropan-2-ol features a chiral center at the second carbon atom, which contributes to its optical activity. The structural formula can be represented as follows:
Key data for (S)-1-amino-3-phenylpropan-2-ol include:
(S)-1-amino-3-phenylpropan-2-ol can participate in various chemical reactions:
These reactions typically require careful control of temperature and pH to ensure selectivity towards desired products. Kinetic resolutions using enzymes have been shown to provide high selectivity for (S)-enantiomers .
The mechanism by which (S)-1-amino-3-phenylpropan-2-ol exerts its effects is primarily through its role as a substrate or intermediate in the synthesis of biologically active compounds. Its structural similarity to neurotransmitters allows it to interact with biological systems effectively.
In biochemical pathways, this compound may influence neurotransmitter levels or act as a precursor for other bioactive molecules, contributing to its pharmacological properties.
The compound exhibits standard reactivity associated with amino alcohols:
Relevant analyses such as NMR spectroscopy confirm the structure and purity of synthesized (S)-1-amino-3-phenylpropan-2-ol .
(S)-1-amino-3-phenylpropan-2-ol is utilized in various scientific applications:
Asymmetric catalytic amination represents a direct approach for constructing the chiral center of (S)-1-amino-3-phenylpropan-2-ol with high enantiomeric purity. This strategy focuses on introducing the amine functionality enantioselectively at the prochiral carbon of a suitable carbonyl precursor, typically 3-phenyl-2-propanone or its synthetic equivalent. The core challenge lies in achieving high enantioselectivity and catalytic efficiency simultaneously.
Modern methodologies often employ chiral metal complexes or organocatalysts to orchestrate the amination event. Chiral copper-bisoxazoline complexes have demonstrated efficacy in asymmetric α-amination of carbonyl compounds with azodicarboxylates as nitrogen sources. These catalysts facilitate the enantioselective C-N bond formation via chelation-controlled transition states, yielding protected amino alcohols that can be readily reduced to the target compound [1]. Similarly, chiral phase-transfer catalysts (PTCs), particularly those derived from Cinchona alkaloids bearing N-anthracenylmethyl groups, effectively catalyze the amination of glycine Schiff bases with benzyl halides. Subsequent reduction steps then furnish the desired (S)-enantiomer. Organocatalytic approaches using modified proline derivatives or chiral phosphoric acids offer metal-free alternatives, leveraging enamine activation or hydrogen-bonding catalysis for asymmetric amination [1] [4].
Table 1: Catalytic Systems for Asymmetric Amination Towards (S)-1-Amino-3-phenylpropan-2-ol Precursors
Catalyst Type | Nitrogen Source | Typical ee (%) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Cu(I)-Bisoxazoline | Di-tert-butyl azodicarboxylate | 90-98 | 75-90 | Broad substrate scope |
Cinchona-Derived PTC | Benzyl bromide | 85-94 | 70-88 | Mild conditions, no metal |
Proline-Derived Organocatalyst | Hydroxylamine derivative | 88-95 | 65-82 | Environmentally benign |
Chiral Phosphoric Acid | Azodicarboxylate | 92-97 | 80-92 | High enantioselectivity |
Critical to success is the judicious choice of protecting groups for both the carbonyl oxygen and the nascent amine. tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently employed due to their compatibility with subsequent reduction steps (e.g., NaBH₄, LiAlH₄, or catalytic hydrogenation) and ease of removal. The reduction step itself must proceed without epimerization, often favoring mild conditions. Recent advances focus on cascade reactions combining asymmetric amination and in situ reduction using bifunctional catalysts or tandem catalytic systems, streamlining the synthesis towards (S)-1-amino-3-phenylpropan-2-ol with reduced step count and improved atom economy [1] [4].
Biocatalysis offers a sustainable and highly selective route to (S)-1-amino-3-phenylpropan-2-ol, leveraging the inherent chirality of enzyme active sites. Two primary enzymatic strategies dominate: asymmetric reductive amination catalyzed by amine dehydrogenases (AmDHs) or transaminase-mediated amination of ketone precursors.
Transaminases (TAs), particularly (S)-selective ω-transaminases, catalyze the transfer of an amino group from a cheap amino donor (e.g., isopropylamine, alanine) to the ketone group of 3-phenyl-2-propanone, directly yielding the desired (S)-1-amino-3-phenylpropan-2-ol. This approach is atom-economical but often suffers from thermodynamic equilibrium limitations and product inhibition. Protein engineering through directed evolution has significantly advanced TA applicability. Mutations around the active site (e.g., altering residue sizes at positions 60 and 288 in specific TA folds) enhance activity towards the bulky 3-phenyl-2-propanone substrate and improve tolerance to the product amine [6]. Immobilization of engineered TAs on supports like epoxy-functionalized polymethacrylate or chitosan beads facilitates enzyme reuse and stabilizes the catalyst under process conditions, improving operational economics.
Asymmetric Reductive Amination provides a highly efficient alternative. Amine dehydrogenases (AmDHs), either discovered from metagenomic sources or engineered from amino acid dehydrogenases, directly couple the ketone (3-phenyl-2-propanone), ammonia (a cheap amine source), and a reductant (NAD(P)H) to produce the (S)-amine. This process is highly favorable thermodynamically. Co-factor regeneration is efficiently achieved via a coupled enzyme approach (e.g., using formate dehydrogenase, FDH, with formate) or through whole-cell biotransformations utilizing microbial metabolism. Engineered Escherichia coli strains co-expressing an optimized AmDH and FDH achieve high titers (>100 g/L) and exceptional enantiomeric excess (ee >99.5%) [6].
Table 2: Biocatalytic Routes to (S)-1-Amino-3-phenylpropan-2-ol
Enzyme Class | Substrate | Typical ee (%) | Productivity (g/L/h) | Key Development |
---|---|---|---|---|
Engineered (S)-ω-Transaminase | 3-Phenyl-2-propanone | >99 | 0.5 - 2.5 | Protein engineering, ISPR |
Amine Dehydrogenase (AmDH) | 3-Phenyl-2-propanone + NH₃ | >99.5 | 3.0 - 8.0 | Whole-cell biocatalysis, high yield |
Imine Reductase (IRED) | (S)-1-NH₂-3-phenylpropan-2-one | >99 (retention) | 1.0 - 4.0 | Kinetic resolution potential |
A third, less developed route involves Imine Reductases (IREDs). While primarily used for reducing pre-formed imines, IREDs can accept the imine derived from 3-phenyl-2-propanone and ammonia. If enantioselective for the (S)-configured imine or operating on a racemic imine via kinetic resolution, they offer potential access to the product. Research in this area is ongoing. Process intensification strategies like in-situ product removal (ISPR) using cation-exchange resins or membrane extraction are crucial for overcoming equilibrium or inhibition limitations in transaminase processes, significantly boosting productivity and enabling scalable biocatalytic synthesis of this valuable chiral amine [6].
Despite advances in asymmetric synthesis, resolution remains a cornerstone for industrial-scale production of (S)-1-amino-3-phenylpropan-2-ol, particularly when racemic synthesis is straightforward and cost-effective. Resolution exploits the differential interactions of enantiomers with a chiral environment to achieve separation.
Diastereomeric Salt Formation is the most widely applied resolution technique for this primary amine. The racemic amino alcohol is reacted with an enantiopure chiral acid (resolving agent) in a suitable solvent, forming two diastereomeric salts with distinct physicochemical properties, primarily solubility. Common resolving agents include (D)-(-)-tartaric acid, (L)-(+)-tartaric acid, (1R,3S)-(+)-camphoric acid, and (S)-mandelic acid derivatives. The less soluble diastereomeric salt crystallizes preferentially and is isolated by filtration. Liberation of the enantiomerically enriched amine is achieved by basification and extraction [2] . For (S)-1-amino-3-phenylpropan-2-ol, (D)-(-)-tartaric acid often yields the (S)-amine salt as the less soluble species. Combinatorial screening of resolving agents, solvents, temperatures, and stoichiometries is essential for optimizing yield and ee. Dutch Resolution, employing mixtures of structurally related chiral acids (e.g., families of tartramides), often outperforms single-acid approaches by inhibiting the crystallization of the undesired diastereomeric salt, leading to higher yields and purity [4] .
Preparative Chiral Chromatography offers a highly flexible and rapid resolution method, especially valuable during drug discovery phases requiring multi-gram to kilogram quantities. Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) is the gold standard. CO₂-based mobile phases modified with methanol or ethanol offer low viscosity and high diffusivity, enabling high flow rates and rapid separations. CSPs based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) or cellulose tris(4-methylbenzoate) (e.g., Chiralcel® OJ) exhibit high selectivity for the enantiomers of 1-amino-3-phenylpropan-2-ol. SFC provides significant advantages: faster separation times, higher productivity (grams purified per hour per kg CSP), lower solvent consumption (primarily green modifiers like EtOH/MeOH), and easier product recovery by depressurization compared to Normal-Phase Liquid Chromatography (NPLC) . For compounds with low solubility in CO₂/Modifier mixtures, techniques like "injection by extraction" are employed. Simulated Moving Bed (SMB) chromatography, a continuous counter-current process, further enhances the efficiency and productivity of chromatographic resolution for large-scale production.
Kinetic Resolution (KR) utilizes enantioselective reactions where one enantiomer reacts significantly faster than the other with a chiral catalyst or reagent. Lipases, particularly Candida antarctica Lipase B (CAL-B), have been employed in the KR of racemic 1-amino-3-phenylpropan-2-ol via enantioselective acylation of the hydroxyl group or (less commonly) aminolysis. Transaminases can also perform KR by selectively deaminating one enantiomer of the racemic amine, leaving behind the desired (S)-enantiomer. While KR inherently limits the maximum yield to 50%, it can be coupled with in-situ racemization of the undesired enantiomer (dynamic kinetic resolution, DKR) to achieve theoretical 100% yield [4] [7].
The drive towards sustainable manufacturing necessitates integrating green chemistry principles into the synthesis of (S)-1-amino-3-phenylpropan-2-ol. Key areas include solvent selection/replacement, catalyst immobilization, energy efficiency, and waste minimization.
Solvent Selection and Replacement significantly impacts process sustainability. Lifecycle assessment (LCA) guides the shift away from hazardous solvents (e.g., dichloromethane, DMF, NMP) towards safer alternatives. Water, as the greenest solvent, is ideal for biocatalytic processes (transaminations, reductive aminations). For reactions requiring organic media, ethanol, 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and dimethyl isosorbide (DMI) offer favorable environmental, health, and safety (EHS) profiles and often improve diastereomeric salt crystallization outcomes in resolution processes. Supercritical CO₂ (scCO₂) serves dual roles as a reaction medium and processing fluid in SFC, eliminating large volumes of organic solvents from chromatographic resolutions [4] . Solvent minimization strategies, such as neat reactions for catalytic aminations or crystallization, and solvent recycling after isolation steps, are crucial for reducing the overall environmental footprint.
Catalyst Recovery and Recycling is vital for both economic and ecological viability, particularly for expensive chiral catalysts and enzymes. Heterogenization strategies are central:
Process intensification technologies enhance sustainability. Continuous flow reactors enable precise residence time control for asymmetric catalytic reactions and biocatalysis, improving selectivity, safety, and throughput while reducing reactor footprint. Microwave-assisted racemization enables efficient DKR processes. Membrane technologies (nanofiltration, pervaporation) aid in enzyme retention, product separation, and solvent dehydration. These integrated approaches significantly reduce the Process Mass Intensity (PMI) and E-factor (kg waste/kg product) for (S)-1-amino-3-phenylpropan-2-ol synthesis, aligning pharmaceutical manufacturing with green chemistry principles [4] .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9